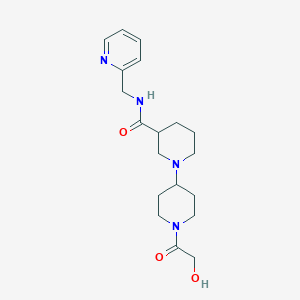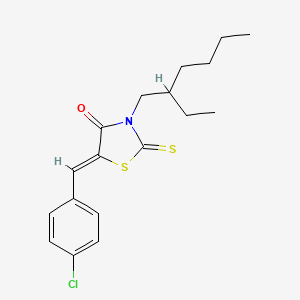![molecular formula C17H17ClF3N3O B5348354 2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in preclinical models and has shown potent anti-tumor activity.
作用机制
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks several signaling pathways that are essential for cancer cell growth and survival. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer, both as a single agent and in combination with other drugs. The compound has also been shown to overcome resistance to other targeted therapies, making it a promising candidate for the treatment of drug-resistant cancers. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical development.
实验室实验的优点和局限性
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine has several advantages for lab experiments, including its potent anti-tumor activity, selectivity for BTK, and ability to overcome resistance to other targeted therapies. However, there are also some limitations to using this compound in lab experiments. For example, the compound may have off-target effects on other kinases, which could complicate the interpretation of results. Additionally, the pharmacokinetic properties of this compound may vary between different animal models, which could affect the efficacy and toxicity of the compound.
未来方向
There are several future directions for the development of 2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine. One area of research is the identification of biomarkers that can predict response to the drug. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of this compound. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosing and treatment schedule for the drug. Finally, there is a need for further preclinical studies to better understand the mechanism of action of this compound and to identify potential drug resistance mechanisms.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine involves several steps, including the preparation of the pyrimidine intermediate, the morpholine intermediate, and the final coupling of the two intermediates. The synthesis method has been reported in several scientific publications, and the compound can be obtained in high purity and yield.
科学研究应用
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these models, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other drugs. This compound has also been shown to overcome resistance to other targeted therapies, making it a promising candidate for the treatment of drug-resistant cancers.
属性
IUPAC Name |
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O/c1-10-11(2)22-16(17(19,20)21)23-15(10)24-7-8-25-14(9-24)12-3-5-13(18)6-4-12/h3-6,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCTAVSDSPKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5348280.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5348283.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5348296.png)
![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)



![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)